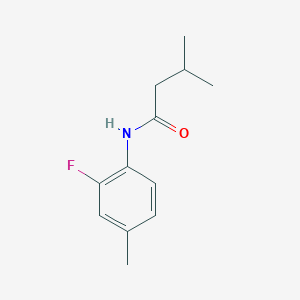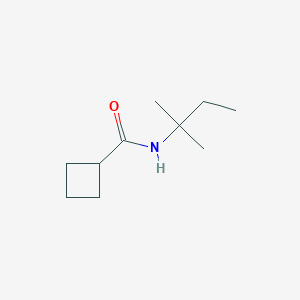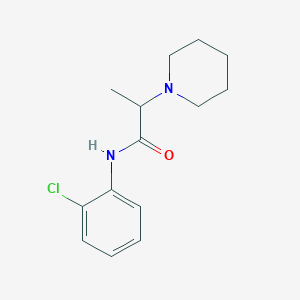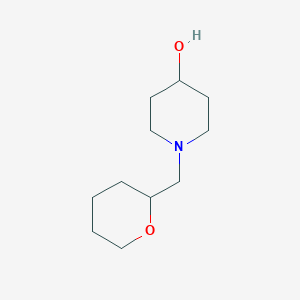
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in the cannabis plant, such as THC. However, unlike natural cannabinoids, synthetic cannabinoids can be designed to target specific receptors in the body, allowing for more targeted and effective treatments.
作用機序
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide acts as a partial agonist of the CB1 and CB2 receptors in the body. When these receptors are activated, they can modulate various physiological processes such as pain, inflammation, appetite, and mood. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been shown to have a higher affinity for the CB2 receptor, which is primarily found in immune cells and is involved in inflammatory processes.
Biochemical and physiological effects:
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal studies. These include analgesic effects, anti-inflammatory effects, and effects on appetite and metabolism. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has also been shown to have anxiolytic effects, suggesting that it may be useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using N-(2-fluoro-4-methylphenyl)-3-methylbutanamide in lab experiments is that it is a synthetic compound, which means that its effects can be more precisely controlled and studied compared to natural cannabinoids. However, one limitation is that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide is a relatively new compound, and there is still much to learn about its effects and potential side effects. Additionally, the use of synthetic cannabinoids in lab experiments raises ethical concerns, as these compounds have the potential to be abused and can have harmful effects on the body.
将来の方向性
There are many potential future directions for research on N-(2-fluoro-4-methylphenyl)-3-methylbutanamide. One area of interest is the development of more targeted and effective treatments for pain and inflammation. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may also have potential applications in the treatment of anxiety disorders and other mental health conditions. However, more research is needed to fully understand the effects and potential side effects of this compound. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids on the body, particularly with regards to addiction and other harmful effects.
合成法
The synthesis of N-(2-fluoro-4-methylphenyl)-3-methylbutanamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 3-methylbutan-1-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been studied for its potential medical applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide can activate the CB1 and CB2 receptors in the body, which are involved in pain and inflammation pathways. This suggests that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may be effective in treating conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
特性
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGFTIKMAWUDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
